Fmoc-L-beta-homomethionine
CAS No.: 266359-48-2
Cat. No.: VC21539995
Molecular Formula: C21H23NO4S
Molecular Weight: 385,48 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 266359-48-2 |
---|---|
Molecular Formula | C21H23NO4S |
Molecular Weight | 385,48 g/mole |
IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |
Standard InChI | InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1 |
Standard InChI Key | XYWOGXWKXWWADY-AWEZNQCLSA-N |
Isomeric SMILES | CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structure
Fmoc-L-beta-homomethionine, also known as N-beta-(9-Fluorenylmethyloxycarbonyl)-L-homomethionine, is a beta-homologated derivative of the amino acid methionine. The compound features an Fmoc protecting group, which is essential in peptide synthesis for protecting amino groups during sequential peptide coupling reactions.
Basic Identifiers and Nomenclature
Parameter | Value |
---|---|
CAS Number | 266359-48-2 |
Molecular Formula | C₂₁H₂₃NO₄S |
Molecular Weight | 385.48 g/mol |
IUPAC Name | (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid |
InChI Key | XYWOGXWKXWWADY-AWEZNQCLSA-N |
The compound is commonly referred to by several synonyms in scientific literature and commercial catalogs, including:
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Fmoc-beta-HoMet-OH
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Fmoc-β-homomethionine
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(R)-3-(Fmoc-amino)-5-(methylthio)pentanoic acid
Physical and Chemical Properties
Fmoc-L-beta-homomethionine possesses distinct physical and chemical properties that influence its behavior in various chemical reactions and applications.
Physical Properties
Property | Value | Notes |
---|---|---|
Physical State | White to off-white powder | At room temperature |
Density | 1.258±0.06 g/cm³ | Predicted value |
Boiling Point | 616.7±55.0 °C | Predicted at 760 mmHg |
pKa | 4.31±0.10 | Predicted acid dissociation constant |
Solubility | Soluble in organic solvents such as DMF, DMSO | Common for Fmoc-protected amino acids |
These properties are significant considerations when designing peptide synthesis protocols and other applications involving this compound .
Structural Characteristics
Fmoc-L-beta-homomethionine differs from standard L-methionine by having an additional methylene (-CH₂-) group in its backbone, classifying it as a beta-homologated amino acid. This modification results in increased flexibility of peptides incorporating this residue.
The structure consists of:
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A fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino function
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A carboxylic acid group for peptide bond formation
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A methylthio side chain characteristic of methionine
Applications in Peptide Chemistry
Fmoc-L-beta-homomethionine has gained significant attention in the field of peptide chemistry, particularly for its role in creating peptidomimetics and modified peptides.
Role in Peptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS), where it can be incorporated to:
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Create peptides with extended backbones
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Alter the secondary structure of peptides
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Develop peptide analogs with improved pharmacological properties
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Synthesize peptidomimetics for drug development
Beta-homo amino acids like Fmoc-L-beta-homomethionine introduce additional flexibility in peptide chains, which can affect folding patterns and receptor interactions .
Peptidomimetic Development
Incorporation of beta-homo amino acids such as Fmoc-L-beta-homomethionine in peptide sequences creates peptidomimetics that can:
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Enhance resistance to enzymatic degradation
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Improve bioavailability
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Alter conformational preferences
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Potentially enhance binding affinity to target receptors
These modifications are valuable in developing peptide-based therapeutics with improved pharmacokinetic properties .
Research Findings and Applications
Current research involving Fmoc-L-beta-homomethionine spans various areas of peptide science and medicinal chemistry.
Therapeutic Peptide Development
Recent studies have investigated the incorporation of beta-homo amino acids, including Fmoc-L-beta-homomethionine, in developing therapeutic peptides for various indications:
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Research documented in patent literature (US11111271B2) indicates the use of peptides containing modified amino acids in treating conditions related to free fatty acid regulation
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The modified backbone structure contributes to increased metabolic stability of the resulting peptides
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Peptides containing beta-homologated amino acids have shown potential in targeting specific receptor subtypes with enhanced selectivity
Supramolecular Chemistry Applications
Fmoc-protected amino acids, including beta-homo variants like Fmoc-L-beta-homomethionine, have demonstrated utility in creating supramolecular assemblies:
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The Fmoc group facilitates self-assembly through π-π stacking interactions
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These assemblies can form hydrogels with potential applications in drug delivery and tissue engineering
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The extended backbone of beta-homo amino acids can influence the morphology and properties of resulting supramolecular structures
Studies have shown that Fmoc-protected amino acids can participate in co-assembly processes to form bionic hydrogels stabilized by inter- and intramolecular physical bonds. These structures organize into 3D networks with potential biomedical applications .
Synthesis and Preparation
Fmoc-L-beta-homomethionine is typically synthesized through established organic chemistry methods, though specific synthetic routes may vary.
Common approaches to synthesizing beta-homo amino acids include:
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Arndt-Eistert homologation of alpha-amino acids
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Ring-opening of beta-lactams
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Addition of nucleophiles to alpha,beta-unsaturated amino acid derivatives
The Fmoc protecting group is typically introduced using standard protection protocols with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).
Supplier | Catalog Number | Available Sizes | Purity |
---|---|---|---|
AAPPTec | UFM101 | 1g, 5g | Not specified |
Cusabio | CSB-DT3810 | 0.25g | Not specified |
Creative Peptides | CP25687 | 1g, 5g | Not specified |
CymitQuimica | 10-M06112 | 250mg, 1g, 5g | 95% |
Matrix Scientific | 042369 | 250mg | Not specified |
Prices vary significantly depending on quantity and supplier, ranging from approximately 40€ for 250mg to 341€ for 5g packages .
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